7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one
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Overview
Description
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2-amino-3-chloropyridine derivatives: This method involves the reaction of 2-amino-3-chloropyridine with suitable reagents to form the naphthyridine ring.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 7-Chloro-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-6-5(4-11-7)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |
InChI Key |
HKHLYKKXFCZWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NC=C21)Cl |
Origin of Product |
United States |
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